molecular formula C7H9N3O3 B088776 2-Isopropoxy-5-nitropyrimidine CAS No. 14998-03-9

2-Isopropoxy-5-nitropyrimidine

Cat. No. B088776
CAS RN: 14998-03-9
M. Wt: 183.16 g/mol
InChI Key: YDMHSWDPHUXWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-5-nitropyrimidine is a chemical compound that belongs to the class of nitropyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research areas.

Mechanism Of Action

The mechanism of action of 2-Isopropoxy-5-nitropyrimidine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, can lead to a reduction in the growth and proliferation of cancer cells, as well as a reduction in the activity of bacteria and other pathogens.

Biochemical And Physiological Effects

2-Isopropoxy-5-nitropyrimidine has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro. It has also been shown to have antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Advantages And Limitations For Lab Experiments

One of the key advantages of using 2-Isopropoxy-5-nitropyrimidine in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have activity against a range of diseases, and its mechanism of action is not fully understood, which makes it an interesting target for further research. However, one of the limitations of using this compound in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are a number of future directions for research on 2-Isopropoxy-5-nitropyrimidine. One area of research is in the development of new drugs based on this compound. Researchers could explore the structure-activity relationship of this compound to identify more potent derivatives. Another area of research is in the study of the mechanism of action of this compound. Researchers could investigate the specific enzymes and proteins that are targeted by this compound to gain a better understanding of its mode of action. Finally, researchers could explore the potential applications of this compound in other areas, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 2-Isopropoxy-5-nitropyrimidine involves the reaction of 2-chloro-5-nitropyrimidine with isopropyl alcohol in the presence of a base. The reaction is carried out at a temperature of 60-70°C for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 50-60%.

Scientific Research Applications

2-Isopropoxy-5-nitropyrimidine has been studied for its potential applications in various scientific research areas. One of the key areas of research is in the development of new drugs. This compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammation.

properties

CAS RN

14998-03-9

Product Name

2-Isopropoxy-5-nitropyrimidine

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

5-nitro-2-propan-2-yloxypyrimidine

InChI

InChI=1S/C7H9N3O3/c1-5(2)13-7-8-3-6(4-9-7)10(11)12/h3-5H,1-2H3

InChI Key

YDMHSWDPHUXWJO-UHFFFAOYSA-N

SMILES

CC(C)OC1=NC=C(C=N1)[N+](=O)[O-]

Canonical SMILES

CC(C)OC1=NC=C(C=N1)[N+](=O)[O-]

synonyms

Pyrimidine, 2-isopropoxy-5-nitro- (8CI)

Origin of Product

United States

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